molecular formula C14H14N4O2 B2734748 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034258-15-4

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2734748
CAS No.: 2034258-15-4
M. Wt: 270.292
InChI Key: UZYPVQALFVWIJS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that integrates two significant heterocyclic structures: the isoxazole and pyrazolo[1,5-a]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-13(10(2)20-17-9)8-14(19)16-11-4-6-18-12(7-11)3-5-15-18/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPVQALFVWIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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